Cyclopentyl(piperazin-1-yl)methanone
Overview
Description
Cyclopentyl(piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C10H18N2O and its molecular weight is 182.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Cyclopentyl(piperazin-1-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a cyclopentyl group attached to a piperazine ring, which is linked to a carbonyl group. Its molecular formula is , and it has a molecular weight of approximately 204.27 g/mol. The compound's unique structure allows it to interact with various biological targets, influencing several biochemical pathways.
Target Enzymes and Receptors
The primary targets for this compound include:
- Cyclin-Dependent Kinase 4 (CDK4) : Inhibition of CDK4 disrupts the cell cycle, particularly the transition from the G1 phase to the S phase, leading to cell cycle arrest and apoptosis in tumor cells.
- AMPK-Related Kinase 5 (ARK5) : This kinase is involved in energy metabolism; inhibition can lead to altered cellular energy states and apoptosis.
Mode of Action
This compound acts as a multikinase inhibitor , demonstrating potent inhibitory activity against CDK4/CYCLIN D1 and ARK5 kinases. This inhibition results in:
- Induction of Apoptosis : The compound promotes programmed cell death in various cancer cell lines, suggesting its potential as an anticancer agent.
- Modulation of Neurotransmitter Activity : Preliminary studies indicate that it may influence neurotransmitter systems, which could be beneficial in treating neurological disorders.
Anticancer Properties
Research has shown that this compound exhibits significant anticancer properties. It has been investigated for its ability to inhibit the growth of various cancer cell lines, including:
Studies have indicated that the compound can reduce cell viability and induce apoptosis in these cancer types, making it a candidate for further development in cancer therapies .
Neurological Disorders
In addition to its anticancer effects, this compound has been studied for its potential applications in treating neurological disorders. Its ability to modulate neurotransmitter activity suggests that it may have therapeutic effects on conditions such as depression and anxiety. Further research is needed to elucidate its precise mechanisms within the central nervous system.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antitumor Activity : A study reported that compounds structurally related to this compound exhibited varying degrees of antitumor activity against the MCF-7 breast cancer cell line, with IC50 values indicating significant potency .
- Mechanistic Insights : Research highlighted that the compound's mechanism involves not only direct inhibition of kinases but also secondary effects on cellular signaling pathways related to apoptosis and cell proliferation .
- Comparative Studies : Comparisons with other piperazine derivatives revealed that while many share structural similarities, this compound's unique combination of functional groups confers distinct biological activities not found in other compounds.
Properties
IUPAC Name |
cyclopentyl(piperazin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10(9-3-1-2-4-9)12-7-5-11-6-8-12/h9,11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQGSTFFFNJNMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573520 | |
Record name | Cyclopentyl(piperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64579-56-2 | |
Record name | Cyclopentyl(piperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclopentanecarbonylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.